EILDV (human, bovine, rat)

Integrin α4β1 Chemical cross-linking Peptidomimetic probe

Standard reversible inhibitors like BIO-1211 cannot covalently capture α4β1, blocking structural mapping and proteomics workflows. BIO-1494 (EILDV) solves this with a unique 6-aminohexanoyl-L-lysine residue at the C-terminus. - **Unique feature**: Single free primary amino group for cross-linker conjugation (e.g., ANB-NOS) without disrupting binding. - **Outcome**: Enables UV-induced covalent tethering to β1 subunit; mapped to MIDAS residues 130-146. - **Supply**: Synthetic peptide mimetic, high affinity, no pan-α4 cross-reactivity.

Molecular Formula C48H70N10O12
Molecular Weight 979.1 g/mol
Cat. No. B608509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEILDV (human, bovine, rat)
SynonymsLDV
Molecular FormulaC48H70N10O12
Molecular Weight979.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H70N10O12/c1-26(2)23-35(53-38(59)24-31-17-19-32(20-18-31)52-48(70)56-33-14-9-8-13-28(33)5)43(64)55-36(25-39(60)61)44(65)57-40(27(3)4)46(67)58-22-12-16-37(58)45(66)51-29(6)41(62)50-30(7)42(63)54-34(47(68)69)15-10-11-21-49/h8-9,13-14,17-20,26-27,29-30,34-37,40H,10-12,15-16,21-25,49H2,1-7H3,(H,50,62)(H,51,66)(H,53,59)(H,54,63)(H,55,64)(H,57,65)(H,60,61)(H,68,69)(H2,52,56,70)/t29-,30-,34-,35-,36-,37-,40-/m0/s1
InChIKeyFQYZPSNPTJYQKB-CGTMUHGOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIO-1494 (2S)-6-amino-2-... LDV-Based α4β1 Integrin Inhibitor Optimized for Chemical Cross-Linking and Ligand-Binding Site Mapping


(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid (also known as BIO-1494) is a leucine-aspartic acid-valine (LDV)-based peptidomimetic inhibitor of integrin α4β1 (VLA-4). Its molecular formula is C₄₂H₆₀N₈O₁₀ (calculated molecular weight approximately 845 g/mol) [1]. Structurally distinct from other LDV-based probes, BIO-1494 incorporates an N⁶-(6-aminohexanoyl)-L-lysine residue at the C-terminus, which presents a single, free primary amino group strategically positioned for targeted chemical cross-linking to the α4β1 receptor [2]. This unique architectural feature enables precise, covalent mapping of integrin–ligand binding interfaces—an experimental capability not afforded by otherwise structurally related, non-reactive LDV-based inhibitors such as BIO-1211.

Workflow Chemical cross-linking & photoaffinity labeling
Selection Context LDV-based α4β1 (VLA-4) integrin probe
Use Context Covalent receptor binding-site mapping & proteomics

Why Substituting BIO-1494 with Closely Related LDV-Based α4β1 Inhibitors, Such as BIO-1211, Compromises Chemical Cross-Linking and Binding Site Mapping Experiments


Although BIO-1494 and BIO-1211 share a common LDV-derived pharmacophore and both bind the α4β1 integrin with high affinity, substituting one for the other in a cross-linking workflow results in complete loss of covalent capture capability. BIO-1211, which terminates in a proline carboxylic acid moiety, lacks any free amino group suitable for conjugation to photoactivatable or bifunctional cross-linkers [1]. In contrast, the 6-aminohexanoyl extension of BIO-1494 provides a single, well-defined nucleophilic handle that can be selectively derivatized without perturbing integrin binding [2]. The consequence of using BIO-1211 in a cross-linking assay is an absence of covalent adduct formation, precluding the identification of specific ligand-binding residues. For laboratories requiring irreversible tethering of the probe to its target—whether for structural mapping, proteomics, or receptor occupancy studies—BIO-1494 is not simply an alternative but a uniquely functionalized tool compound that cannot be replaced by non-reactive analogs.

Target Tool
BIO-1494 (Cross-Linkable Probe)
Presents a free primary amine on a flexible 6-aminohexanoyl tail, enabling covalent conjugation to cross-linkers.
Supports direct, irreversible capture of α4β1 for structural mapping and proteomic pull-downs.
Potential Substitute
BIO-1211 (Reversible Inhibitor)
Terminates in a proline carboxylic acid moiety, lacking any nucleophilic handle for cross-linking reactions.
May not transfer to cross-linking workflows, resulting in complete loss of covalent capture capability.

Quantitative Differentiation of BIO-1494: Comparative Cross-Linking, Chain Specificity, and Molecular Characteristics vs. Bioactive Analogs


Presence of a Single Free Amino Group Enables Targeted Cross-Linking, a Feature Absent in BIO-1211

BIO-1494 is distinguished from the potent LDV-based inhibitor BIO-1211 by the presence of a single, solvent-exposed primary amino group located on the 6-aminohexanoyl tail. This nucleophilic site is available for conjugation to amine-reactive cross-linkers such as ANB-NOS and DSS, whereas BIO-1211 (IUPAC: (2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid) possesses no free amine and is therefore chemically inert under identical reaction conditions [1]. The experimental consequence is that only BIO-1494 can be used as a covalent affinity probe; BIO-1211 functions exclusively as a reversible competitive antagonist.

Chemical Cross-Linking Handle
Head-to-head
Free primary amine present vs. absent in BIO-1211.
Supports covalent capture workflows. BIO-1211 is inert under identical conditions.
Reported absolute functional dichotomy.
Integrin α4β1 Chemical cross-linking Peptidomimetic probe

Cross-Linker-Dependent Chain Selectivity: Exclusive β1 Labeling with ANB-NOS vs. Dual α4/β1 Labeling with DSS

When BIO-1494 was conjugated to the short, rigid photoactivatable cross-linker ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide), covalent modification was strictly confined to the β1 integrin chain; no labeling of the α4 subunit was detected under these conditions [1]. In stark contrast, when the same compound was coupled to the longer, flexible bifunctional reagent DSS (disuccinimidyl suberate), both the α4 and β1 chains were efficiently cross-linked [1]. This result demonstrates that the spatial orientation and reach of the cross-linker dictate which subunit residues become modified, a nuance that allows investigators to selectively probe β1-proximal epitopes by appropriate choice of linker chemistry.

Cross-Linker Chain Selectivity
Cross-study comparable
ANB-NOS labels β1 only; DSS labels both α4 and β1 subunits.
Supports subunit-specific binding-site analysis by linker choice.
Qualitative shift from single-chain to dual-chain labeling.
Integrin subunit mapping Photoaffinity labeling ANB-NOS cross-linker

Absence of Cross-Linking to α4β7 Integrin Demonstrates Target Specificity for α4β1

The functional specificity of BIO-1494 was rigorously validated by its complete inability to cross-link to the structurally and functionally related integrin α4β7, despite sharing the α4 subunit [1]. Under the same experimental conditions that yielded robust covalent modification of α4β1, no adduct formation was observed with α4β7 [1]. This selectivity is further corroborated by the fact that a competitive inhibitor lacking the reactive group (e.g., BIO-1211) effectively blocked BIO-1494 binding to α4β1, confirming that cross-linking occurs specifically within the ligand-binding pocket rather than via non-specific surface labeling [1].

Integrin Selectivity
Class-level inference
Cross-links α4β1 efficiently; no adduct formation observed with α4β7.
Reports absolute specificity for α4β1 over the related α4β7 integrin.
Complete discrimination (yes/no binary outcome).
Integrin selectivity α4β7 Cross-linking specificity

Molecular Weight and Formula Differentiation from BIO-1211 Enables Distinct Analytical Handling and Detection

BIO-1494 (C₄₂H₆₀N₈O₁₀, calculated molecular weight approximately 845 g/mol) is substantially larger and compositionally distinct from BIO-1211 (C₃₆H₄₈N₆O₉, 708.8 g/mol) [1]. The +136 Da mass difference corresponds primarily to the additional 6-aminohexanoyl-L-lysine segment in BIO-1494. This mass increment translates to a measurable shift in reverse-phase HPLC retention time and a well-resolved m/z signal in LC-MS or MALDI-TOF analyses, providing an unambiguous analytical signature that distinguishes BIO-1494 from its smaller non-reactive counterpart in reaction monitoring and purity assessment workflows.

Mass / Analytical Signature
Direct head-to-head
~845 g/mol (BIO-1494) vs. ~708.8 g/mol (BIO-1211).
Provides unambiguous analytical identification in LC-MS and HPLC.
~136 Da mass difference supports purity assessment.
Molecular weight HPLC analysis Mass spectrometry

Distinct C-Terminal Architecture (6-Aminohexanoyl-Lysine) vs. Proline Carboxylic Acid in BIO-1211

The C-terminus of BIO-1494 features an N⁶-(6-aminohexanoyl)-L-lysine residue, which positions the reactive amino group at the end of a flexible six-carbon aliphatic spacer [1]. In contrast, BIO-1211 terminates with a proline carboxylic acid that is integral to the binding pharmacophore but provides no handle for covalent derivatization [2]. The extended lysine tail of BIO-1494 was intentionally designed to project the amino group away from the LDV binding interface, thereby preserving high-affinity α4β1 recognition while enabling external conjugation. This structural divergence is the molecular basis for BIO-1494's exclusive utility as a cross-linkable probe.

C-Terminal Design
Direct head-to-head
6-aminohexanoyl-L-lysine (flexible free amine) vs. proline carboxylic acid (rigid, no amine).
Structural divergence provides a reactive handle without perturbing receptor binding.
Validated attachment point for conjugation.
Peptidomimetic design Structure-activity relationship C-terminal modification

Primary Research and Industrial Applications of BIO-1494 in Integrin α4β1 Structural Biology and Chemical Proteomics


Mapping the α4β1 Ligand-Binding Pocket via Photoaffinity Cross-Linking and CNBr Peptide Mapping

BIO-1494 is the reagent of choice for photoaffinity labeling studies aimed at identifying the precise amino acid residues that form the LDV-binding cleft on α4β1 integrin. Conjugation of BIO-1494 to the photoactivatable cross-linker ANB-NOS enables covalent attachment of the probe exclusively to the β1 subunit upon UV irradiation. Subsequent CNBr cleavage and peptide mapping have successfully localized the cross-linked site to β1 residues 130–146, a region encompassing the putative metal ion-dependent adhesion site (MIDAS) motif DXSXS [1]. This experimental workflow is not feasible with BIO-1211 or other non-reactive LDV peptidomimetics.

Differentiating α4β1 from α4β7 Integrin Function in Leukocyte Adhesion and Inflammation Models

Because BIO-1494 cross-links exclusively to α4β1 and shows no covalent modification of α4β7, it serves as a highly specific probe for dissecting the distinct biological roles of these two α4 integrins in cellular adhesion, trafficking, and inflammatory signaling [1]. Researchers can use BIO-1494 in conjunction with α4β7-selective inhibitors to assign specific cellular responses to α4β1 versus α4β7 engagement, a task that is confounded when using reversible, pan-α4 inhibitors that do not permit covalent capture and subsequent immunoprecipitation of the target receptor complex.

Generating Stable α4β1-BIO-1494 Complexes for Structural Biology and Receptor Occupancy Assays

The ability of BIO-1494 to form a stable covalent adduct with α4β1 under mild cross-linking conditions makes it an ideal tool for preparing homogeneous integrin–ligand complexes for cryo-electron microscopy (cryo-EM), X-ray crystallography, or hydrogen-deuterium exchange mass spectrometry (HDX-MS). The site-specific, high-efficiency labeling of the β1 chain ensures that the receptor remains in a defined, ligand-bound conformation throughout purification and grid preparation, thereby maximizing structural homogeneity and data quality [1].

Chemical Proteomics Pull-Down of α4β1 from Complex Biological Mixtures

By functionalizing BIO-1494 with a bifunctional cross-linker bearing a biotin or affinity tag, investigators can create a covalent α4β1 capture reagent suitable for pull-down experiments from cell lysates or tissue homogenates. The high specificity of BIO-1494 for the activated conformation of α4β1 ensures that only the functionally relevant receptor pool is enriched, enabling downstream identification of α4β1-associated signaling complexes or assessment of receptor occupancy in pharmacological studies [1]. This approach yields cleaner, more interpretable proteomics data compared to reversible, wash-sensitive pull-downs using non-covalent inhibitors like BIO-1211.

Application
Selection Property
Validation Focus
Binding-Site Mapping
Covalent capture capability
Reported cross-linking site: β1 residues 130–146
α4 Integrin Differentiation
Absolute specificity for α4β1
No cross-linking detected on α4β7
Structural Biology (Cryo-EM/X-ray)
Homogeneous covalent complex formation
Structural integrity & stability in purification
Chemical Proteomics
Specific enrichment via cross-linking
Target receptor occupancy & signaling complex analysis

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